3-[(Tributylstannyl)methoxy]-1-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Tributylstannyl)methoxy]-1-propanamine is an organotin compound with the molecular formula C16H37NOSn. It is a versatile reagent used in organic synthesis, particularly in the formation of N-heterocycles. The compound is known for its ability to introduce the tributylstannyl group into various molecular frameworks, making it valuable in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tributylstannyl)methoxy]-1-propanamine typically involves the reaction of tributylstannyl chloride with 3-aminopropanol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the stannyl group. The general reaction scheme is as follows:
Bu3SnCl+HOCH2CH2CH2NH2→Bu3SnOCH2CH2CH2NH2+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(Tributylstannyl)methoxy]-1-propanamine undergoes various types of chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form stannic derivatives.
Reduction: The compound can be reduced to remove the stannyl group.
Substitution: The stannyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine or chlorine can be used to substitute the stannyl group.
Major Products Formed
Oxidation: Stannic oxides or hydroxides.
Reduction: The corresponding amine without the stannyl group.
Substitution: Various substituted amines depending on the substituent introduced.
Scientific Research Applications
3-[(Tributylstannyl)methoxy]-1-propanamine has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of N-heterocycles and other complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential in drug development and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Tributylstannyl)methoxy]-1-propanamine involves the formation of a stable stannyl intermediate, which can undergo various transformations. The stannyl group acts as a leaving group, facilitating nucleophilic substitution reactions. The compound’s reactivity is influenced by the electronic and steric properties of the stannyl group, which can stabilize transition states and intermediates .
Comparison with Similar Compounds
Similar Compounds
3-((Tributylstannyl)methoxy)propan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
3-((Tributylstannyl)methoxy)propylamine: Another variant with slight structural differences.
Uniqueness
3-[(Tributylstannyl)methoxy]-1-propanamine is unique due to its combination of the stannyl group and amine functionality, which provides distinct reactivity patterns and applications compared to its analogs .
Properties
IUPAC Name |
3-(tributylstannylmethoxy)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO.3C4H9.Sn/c1-6-4-2-3-5;3*1-3-4-2;/h1-5H2;3*1,3-4H2,2H3; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLUZZMSFDSMIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)COCCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H37NOSn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1577233-70-5 |
Source
|
Record name | 1577233-70-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.